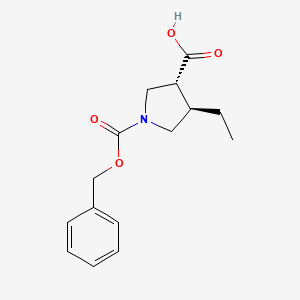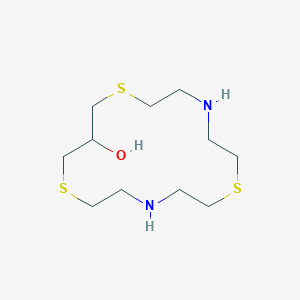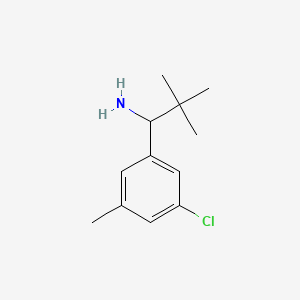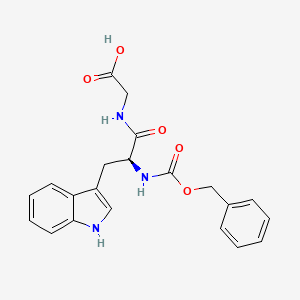![molecular formula C6H6N4O B12975183 [1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol](/img/structure/B12975183.png)
[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol is a nitrogen-containing heterocyclic compound. It is part of a broader class of triazolopyrazine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol typically involves the cyclization of pyrazine derivatives. One common method includes the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process is carried out under mild conditions, often using oxidizing agents like hydrogen peroxide or iodine in the presence of a base . Another approach involves the reaction of 2-hydrazinylpyrazine with various electrophiles, followed by cyclization to form the triazolopyrazine core .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyrazine derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis.
Antibacterial Agents: Some derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis in cancer cells.
Material Science:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol involves the inhibition of specific kinases. For instance, it inhibits c-Met and VEGFR-2 kinases by binding to their active sites, thereby blocking their activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . Molecular docking studies have shown that the compound can form stable interactions with these kinases, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol: This compound shares a similar core structure but differs in the saturation of the pyrazine ring.
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Another triazole derivative with different substituents on the triazole ring.
Imidazo[1,2-a]pyrimidine: A structurally related compound with a different heterocyclic system.
Uniqueness
This compound is unique due to its specific inhibitory activity against c-Met and VEGFR-2 kinases, which are critical targets in cancer therapy. Its ability to form stable interactions with these kinases and its relatively low toxicity make it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol |
InChI |
InChI=1S/C6H6N4O/c11-4-6-9-8-5-3-7-1-2-10(5)6/h1-3,11H,4H2 |
InChI Key |
TXFXMDYUEOOFPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2CO)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


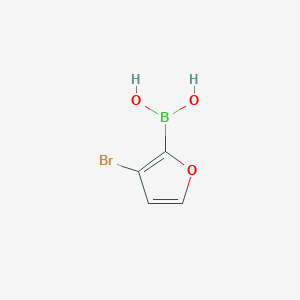
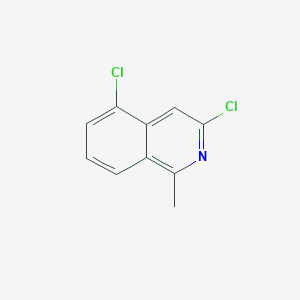
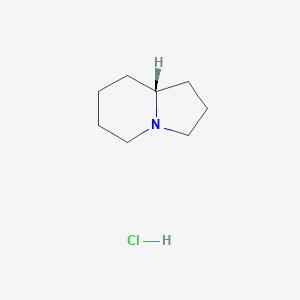
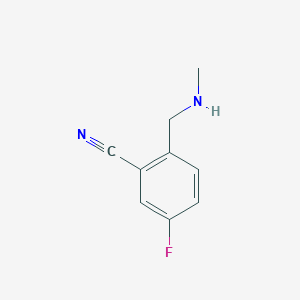

![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)

